Allyloxyundecyltrimethoxysilane

Overview

Description

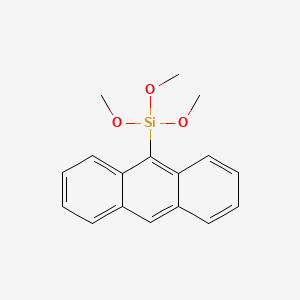

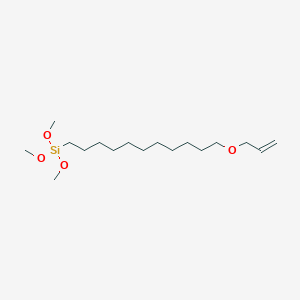

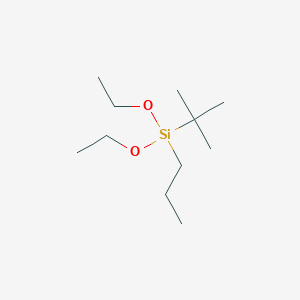

Allyloxyundecyltrimethoxysilane (AUTMS) is a silane coupling agent that is commonly used as a surface modifier in various applications. It is a clear, colorless liquid with a molecular weight of 344.52 g/mol and a boiling point of 245°C. AUTMS has a unique chemical structure, which makes it suitable for a wide range of applications.

Scientific Research Applications

1. Electrochemical Performance Enhancement in High Voltage Cathodes

Allyloxytrimethylsilane (AMSL), a compound closely related to Allyloxyundecyltrimethoxysilane, has been found to significantly improve the electrochemical performance of high voltage LiNi 0.5 Mn 1.5 O 4 cathodes. This improvement is particularly evident at elevated temperatures, enhancing both discharge capacity retention and rate performance. The AMSL-derived SEI film contributes to this by reducing electrolyte decomposition and transition metal ion dissolution at high voltages, especially under high-temperature conditions (Chen et al., 2016).

2. Synthesis of Enantiomerically Pure Allylsilanes

The synthesis of allylsilanes of high enantiomeric purity is facilitated through the use of allyloxytrimethylsilane in combination with other compounds. This method, involving the decomposition of vinyldiazomethanes or phenyldiazomethanes, is catalyzed by rhodium(II) complexes, demonstrating the utility of allyloxytrimethylsilane in asymmetric synthesis (Davies et al., 1997).

3. Polymeric and Oligomeric Dimethylsiloxanes Synthesis

Allyloxytrimethylsilane plays a significant role in the synthesis of protected organoalkylsiloxanes and their subsequent conversion into polymers with dimethylsiloxane and urethane moieties. This process involves hydrolysis and addition reactions, showcasing the versatility of allyloxytrimethylsilane in polymer chemistry (Kossmehl et al., 1986).

4. Photopolymerization in Functionalized Siloxanes

Allyloxytrimethylsilane contributes to the synthesis of reactive precursors used in the photopolymerization of functionalized siloxanes. The selective hydrosilation and subsequent cationic polymerization demonstrate its potential in creating advanced materials with specific light-induced polymerization characteristics (Kim et al., 2003).

5. Surface Coating Applications via Thiol-Ene Click Reaction

Allyltrialkoxysilanes, including compounds similar to this compound, are shown to be efficiently synthesized via thiol-ene click reactions for surface coating applications. This method produces functional trialkoxysilanes in high yields and purity, highlighting the utility in material modification and surface property enhancement (Tucker-Schwartz et al., 2011).

Mechanism of Action

Target of Action

Allyloxyundecyltrimethoxysilane is a chemical compound with the formula C17H36O4Si . It belongs to the chemical family of organomethoxysilanes

Mode of Action

As a member of the organomethoxysilanes family, it may interact with its targets through chemical reactions involving its methoxy and allyloxy groups

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It’s important to note that the compound can cause serious eye irritation , indicating that it may have significant effects at the cellular level.

properties

IUPAC Name |

trimethoxy(11-prop-2-enoxyundecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-5-15-21-16-13-11-9-7-6-8-10-12-14-17-22(18-2,19-3)20-4/h5H,1,6-17H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCWCSRPVHCXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCOCC=C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)

![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)